![molecular formula C5H11N3O B2542890 4-Azidobutyl methyl ether CAS No. 1093860-21-9](/img/structure/B2542890.png)
4-Azidobutyl methyl ether
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Description
Synthesis Analysis
The synthesis of azido compounds and ethers can be complex and is often tailored to the specific compound being produced. For example, the synthesis of poly(azomethine-ether) involves the reaction of bisphenol A with a thermotropic azomethine monomer . Similarly, the synthesis of azidoesters and the corresponding acid chlorides is achieved by alkylation of the lithium enolates of the parent compounds . These methods could potentially be adapted for the synthesis of 4-azidobutyl methyl ether by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of azido compounds can be quite varied, but they typically include an azido group (-N3) attached to a carbon chain. The papers provided do not directly discuss the structure of 4-azidobutyl methyl ether, but they do mention the crystal structure of related compounds, such as methyl 4-O-acetyl-3-azido-2,3,6-trideoxy-6-iodo-alpha-D-arabino-hexopyranoside . The structure of azido compounds can be determined using techniques such as NMR spectroscopy and X-ray crystallography.
Chemical Reactions Analysis
Azido compounds are known for participating in a variety of chemical reactions. For instance, the azidobenzyl ether can be formed and cleaved using oxidation methods . The azidoesters and acid chlorides discussed in one of the papers are used for nucleophilic and electrophilic aminoalkylation . These reactions are indicative of the types of chemical transformations that 4-azidobutyl methyl ether might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of azido compounds and ethers can vary widely depending on their molecular structure. The thermal behavior of new poly(azomethine-ether) was studied to understand the influence of molecular weight on thermal properties . Similarly, the thermal and photochemical reactions of azaphosphirene complexes with isonitriles were investigated, showing that these compounds can undergo complex transformations under different conditions . These studies suggest that the physical and chemical properties of 4-azidobutyl methyl ether would need to be determined experimentally, as they would depend on the specific structure and substituents of the molecule.
Mechanism of Action
Target of Action
The primary target of 4-Azidobutyl methyl ether is the organic azide functional group . The phosphine, a part of the dual catalytic system, activates the organic azide to form an intermediate iminophosphorane .
Mode of Action
The mode of action of 4-Azidobutyl methyl ether involves a series of chemical reactions. The phosphine activates the organic azide to form an intermediate iminophosphorane and transfers the nitrene unit to the ruthenium providing an imido ruthenium intermediate . This intermediate then engages in a highly stereocontrolled C–H amination .
Biochemical Pathways
It’s known that organic azides are attractive functionalities for metal-mediated nitrene c (sp3)-h insertion reactions . This suggests that 4-Azidobutyl methyl ether may influence these biochemical pathways.
Result of Action
The result of the action of 4-Azidobutyl methyl ether is the formation of chiral α-aryl pyrrolidines with enantioselectivities of up to 99% ee . This includes a pyrrolidine which can be converted to the anti-tumor alkaloid ®-(+)-crispine .
Action Environment
The action of 4-Azidobutyl methyl ether is influenced by environmental factors such as temperature. For instance, P(4-F-Ph)3 starts to react with (4-azidobutyl)benzene already at room temperature and complete conversion is obtained at 95 °C for 2 hours to form the corresponding iminophosphorane .
Safety and Hazards
properties
IUPAC Name |
1-azido-4-methoxybutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-9-5-3-2-4-7-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKVEERGEZEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutyl methyl ether |
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